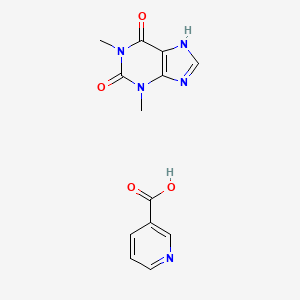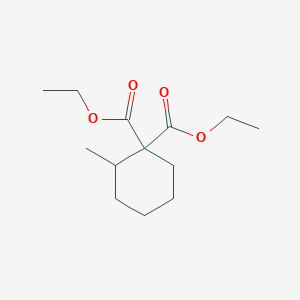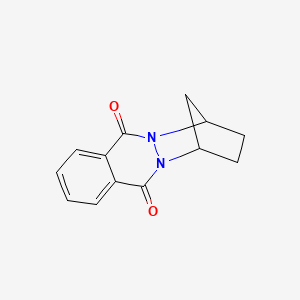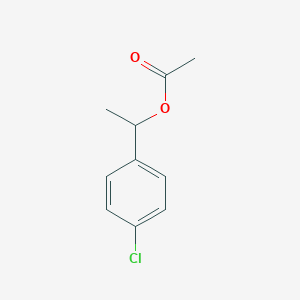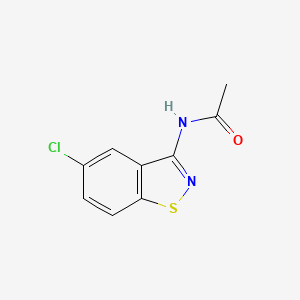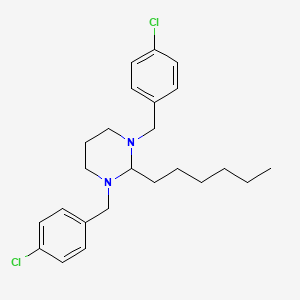
1,3-Bis(4-chlorobenzyl)-2-hexylhexahydropyrimidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,3-Bis(4-chlorobenzyl)-2-hexylhexahydropyrimidine is an organic compound characterized by its hexahydropyrimidine core substituted with two 4-chlorobenzyl groups and a hexyl chain
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Bis(4-chlorobenzyl)-2-hexylhexahydropyrimidine typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of the hexahydropyrimidine core, which can be derived from the reaction of hexylamine with formaldehyde and a suitable amine.
Substitution Reaction: The hexahydropyrimidine core is then subjected to a substitution reaction with 4-chlorobenzyl chloride in the presence of a base such as sodium hydroxide or potassium carbonate. This step introduces the 4-chlorobenzyl groups onto the nitrogen atoms of the hexahydropyrimidine ring.
Purification: The final product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of automated systems can ensure consistent quality and scalability.
化学反応の分析
Types of Reactions
1,3-Bis(4-chlorobenzyl)-2-hexylhexahydropyrimidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Substitution: The chlorobenzyl groups can participate in nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace the chlorine atoms.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.
Major Products
Oxidation: Oxidized derivatives with functional groups such as aldehydes or carboxylic acids.
Reduction: Reduced derivatives with hydrogenated functional groups.
Substitution: Substituted products where the chlorine atoms are replaced by nucleophiles.
科学的研究の応用
1,3-Bis(4-chlorobenzyl)-2-hexylhexahydropyrimidine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
作用機序
The mechanism by which 1,3-Bis(4-chlorobenzyl)-2-hexylhexahydropyrimidine exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites on these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
類似化合物との比較
Similar Compounds
- 1,3-Bis(4-chlorobenzyl)-2-propylhexahydropyrimidine
- 1,3-Bis(4-chlorobenzyl)-2-ethylhexahydropyrimidine
- 1,3-Bis(4-chlorobenzyl)-2-methylhexahydropyrimidine
Uniqueness
1,3-Bis(4-chlorobenzyl)-2-hexylhexahydropyrimidine is unique due to its specific substitution pattern and the presence of a hexyl chain, which can influence its physical and chemical properties. This uniqueness can result in distinct biological activities and applications compared to similar compounds.
特性
CAS番号 |
6952-97-2 |
|---|---|
分子式 |
C24H32Cl2N2 |
分子量 |
419.4 g/mol |
IUPAC名 |
1,3-bis[(4-chlorophenyl)methyl]-2-hexyl-1,3-diazinane |
InChI |
InChI=1S/C24H32Cl2N2/c1-2-3-4-5-7-24-27(18-20-8-12-22(25)13-9-20)16-6-17-28(24)19-21-10-14-23(26)15-11-21/h8-15,24H,2-7,16-19H2,1H3 |
InChIキー |
TUVGYEVBYYTKFC-UHFFFAOYSA-N |
正規SMILES |
CCCCCCC1N(CCCN1CC2=CC=C(C=C2)Cl)CC3=CC=C(C=C3)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



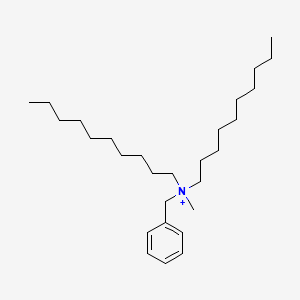
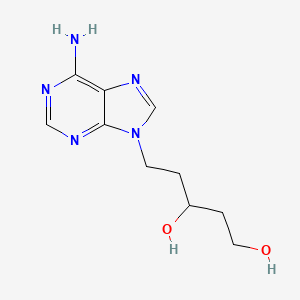
![(alphaS)-alpha-[[(1,1-Dimethylethoxy)carbonyl]amino]benzenebutanoyl-L-leucyl-L-phenylalanine phenylmethyl ester](/img/structure/B12812431.png)
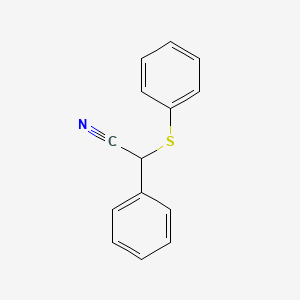
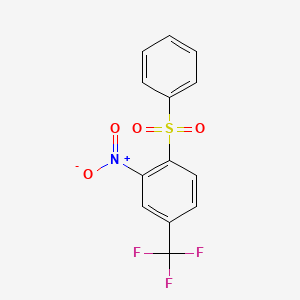
![dibutyl-[2-(9,10-dihydroanthracene-9-carbonyloxy)ethyl]azanium;chloride](/img/structure/B12812447.png)
